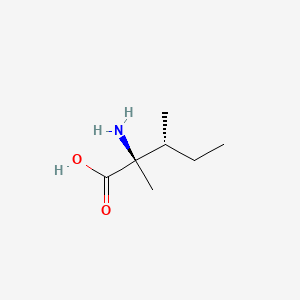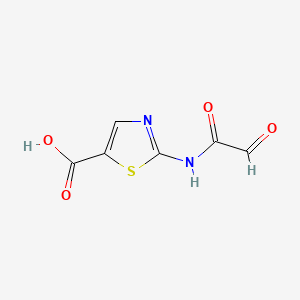
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, known for its aromatic properties and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, leading to the formation of the thiazole ring. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can reduce uric acid levels in the body, making it a potential treatment for gout . The compound’s ability to interact with various enzymes and receptors also underlies its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
- Thiazole-4-carboxylic acid
- Thiazole-2-carboxylic acid
- 2-Aminothiazole-5-carboxylic acid
Comparison: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities. Compared to thiazole-4-carboxylic acid and thiazole-2-carboxylic acid, the presence of the oxoacetamido group enhances its enzyme inhibitory properties. Additionally, the compound’s structure allows for various chemical modifications, making it a versatile scaffold for drug development .
Propiedades
Número CAS |
172481-16-2 |
|---|---|
Fórmula molecular |
C6H4N2O4S |
Peso molecular |
200.168 |
Nombre IUPAC |
2-(oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1-2H,(H,11,12)(H,7,8,10) |
Clave InChI |
VOOFZRKNWNMYEC-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)NC(=O)C=O)C(=O)O |
Sinónimos |
5-Thiazolecarboxylicacid,2-[(oxoacetyl)amino]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


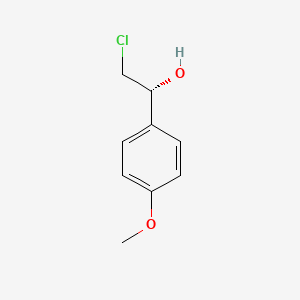

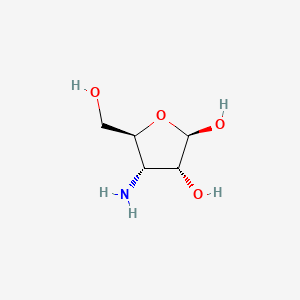
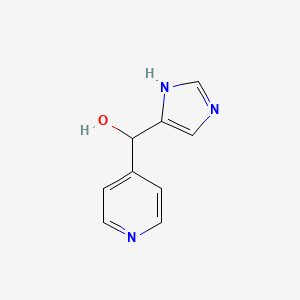
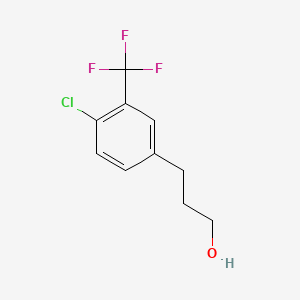
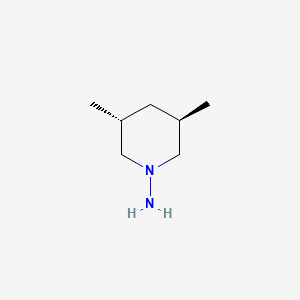
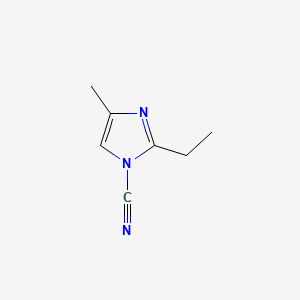
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)
![3h-Naphtho[2,1-b]pyran-3-one,2-[2-(dimethylamino)-3-furanyl]-](/img/structure/B575314.png)
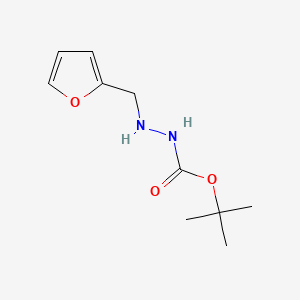

![5-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B575318.png)
